2,3-Dichloro-4-methylbenzaldehyde
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Overview
Description
2,3-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloro-4-methylbenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methylbenzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2,3-Dichloro-4-methylbenzoic acid.
Reduction: 2,3-Dichloro-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research explores its potential in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methylbenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the benzaldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives .
Comparison with Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at the 2 and 4 positions.
2,3-Dichlorobenzaldehyde: Lacks the methyl group present in 2,3-Dichloro-4-methylbenzaldehyde.
2,3-Dichloro-6-methylbenzaldehyde: Similar structure but with the methyl group at the 6 position
Uniqueness: this compound is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2,3-dichloro-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLGSVWGWPLXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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